3-FLUORO-4-METHOXYBENZAMIDINE
Overview
Description
3-Fluoro-4-methoxybenzamidine is an organic compound with the molecular formula C8H9FN2O. It is a derivative of benzamidine, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxybenzamidine typically involves the introduction of the fluorine and methoxy groups onto the benzamidine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated precursor is reacted with a methoxy-substituted benzamidine under specific conditions. The reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and economically viable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzamidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamidine group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted benzamidines.
Oxidation: 3-fluoro-4-methoxybenzoic acid.
Reduction: 3-fluoro-4-methoxyaniline.
Scientific Research Applications
3-Fluoro-4-methoxybenzamidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can modulate the compound’s lipophilicity and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-methoxyaniline
- 4-Fluoro-3-methoxybenzamidine
Uniqueness
3-Fluoro-4-methoxybenzamidine stands out due to its balanced combination of electronic and steric properties, which make it a versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective modifications, enabling the development of compounds with tailored biological activities .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzenecarboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBLBUHGXCSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563566 | |
Record name | 3-Fluoro-4-methoxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750536-63-1 | |
Record name | 3-Fluoro-4-methoxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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